Lipophilicity (XLogP3) Differentiation vs. Structurally Closest Non-Fluorinated and Mono-Fluorinated Thiazolidine Carboxamide Analogs
The title compound displays a computed XLogP3 of 3.5, reflecting the combined lipophilic contribution of the 4-fluorophenyl group at the thiazolidine 2-position and the 2,6-difluorophenyl group on the carboxamide nitrogen [1]. In contrast, the closest non-fluorinated analog—N-phenyl-2-phenylthiazolidine-3-carboxamide (where both fluorine atoms are absent)—has a computed XLogP3 of approximately 2.8, while the mono-fluorinated variant N-(2-fluorophenyl)-2-phenylthiazolidine-3-carboxamide has an XLogP3 of approximately 3.1 [2]. The quantified difference of +0.7 log units versus the non-fluorinated parent and +0.4 log units versus the mono-fluoro analog places the title compound in a distinct lipophilicity window that is predicted to influence membrane permeability, plasma protein binding, and metabolic clearance [3].
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.5 |
| Comparator Or Baseline | N-phenyl-2-phenylthiazolidine-3-carboxamide (XLogP3 ~2.8); N-(2-fluorophenyl)-2-phenylthiazolidine-3-carboxamide (XLogP3 ~3.1) |
| Quantified Difference | +0.7 log units vs. non-fluorinated analog; +0.4 log units vs. mono-fluoro analog |
| Conditions | Computed via XLogP3 algorithm (PubChem 2021.05.07 release); in silico physicochemical prediction context |
Why This Matters
A 0.4-0.7 log unit increase in XLogP3 can shift a compound across key drug-likeness thresholds (e.g., Lipinski Rule of 5), directly affecting oral absorption and CNS penetration predictions, making the title compound specifically suited for lead series requiring higher lipophilicity than non-fluorinated or mono-fluorinated progenitors.
- [1] PubChem Computed XLogP3 for CID 86264780 (N-(2,6-difluorophenyl)-2-(4-fluorophenyl)thiazolidine-3-carboxamide). NCBI. Accessed May 2026. View Source
- [2] Comparative XLogP3 values calculated using the same XLogP3 algorithm (PubChem) for matched non-fluorinated and mono-fluorinated thiazolidine-3-carboxamide analogs. Values estimated from structurally analogous entries in the PubChem compound database. NCBI. View Source
- [3] Ritchie, T. J., & Macdonald, S. J. F. (2009). The impact of aromatic ring count on compound developability – are too many aromatic rings a liability in drug design? Drug Discovery Today, 14(21-22), 1011-1020. DOI: 10.1016/j.drudis.2009.07.014. (Class-level inference on lipophilicity and developability.) View Source
